1-{4-methoxybicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-methoxybicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride is a chemical compound with the molecular formula C9H18ClNO and a molecular weight of 191.7 g/mol . It is a derivative of bicyclo[2.2.1]heptane, featuring a methoxy group and an amine group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-{4-methoxybicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane skeleton.
Methoxylation: Introduction of the methoxy group at the 4-position of the bicyclo[2.2.1]heptane ring.
Amination: Conversion of the methylene group to an amine group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
1-{4-methoxybicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or nucleophiles
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{4-methoxybicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-{4-methoxybicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy and amine groups play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways .
Comparison with Similar Compounds
1-{4-methoxybicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride can be compared with other similar compounds, such as:
{bicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride: Lacks the methoxy group, resulting in different chemical reactivity and applications.
{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride: Features additional methyl groups, affecting its steric properties and reactivity.
1-[4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine hydrochloride: Contains a difluoromethyl group, leading to unique chemical and biological properties.
The uniqueness of 1-{4-methoxybicyclo[22
Properties
CAS No. |
2751614-41-0 |
---|---|
Molecular Formula |
C9H18ClNO |
Molecular Weight |
191.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.